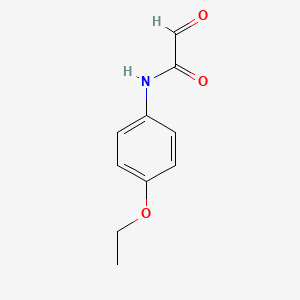![molecular formula C10H16O2 B14617935 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane CAS No. 60761-81-1](/img/structure/B14617935.png)
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethoxy-2-methylidenebicyclo[221]heptane is a chemical compound with the molecular formula C10H16O2 It is a derivative of bicyclo[221]heptane, characterized by the presence of two methoxy groups and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 7,7-dimethoxy-2-oxobicyclo[2.2.1]heptane.
Reduction: Formation of 7,7-dimethoxy-2-methylbicyclo[2.2.1]heptane.
Substitution: Formation of 7,7-dihalo-2-methylidenebicyclo[2.2.1]heptane.
Applications De Recherche Scientifique
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the bicyclic structure contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
- 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane
- 7,7-Dimethoxy-2-methylbicyclo[2.2.1]heptane
Uniqueness
7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
60761-81-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
7,7-dimethoxy-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O2/c1-7-6-8-4-5-9(7)10(8,11-2)12-3/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
DFBFOZYOKZGKEM-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2CCC1C(=C)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


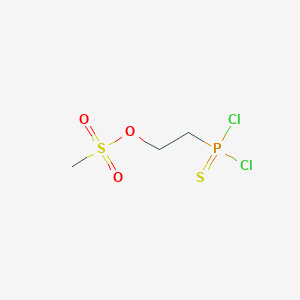
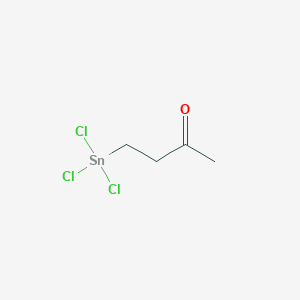

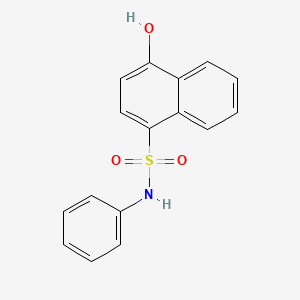
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
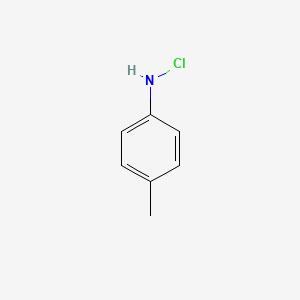


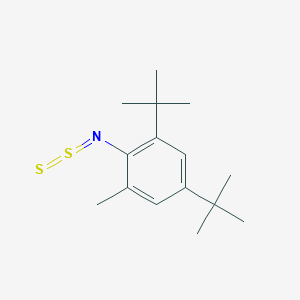

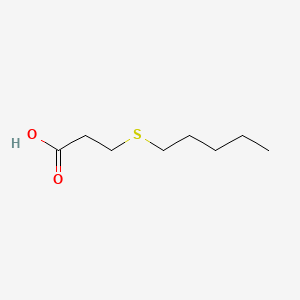

![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
